[7-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone
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Overview
Description
[7-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone is a complex organic compound that features both indole and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The morpholine moiety can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine group .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to enhance the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. These studies can lead to the development of new therapeutic agents .
Medicine
The compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. Its ability to interact with various molecular targets makes it a valuable candidate for drug discovery .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile chemical properties .
Mechanism of Action
The mechanism of action of [7-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone involves its interaction with specific molecular targets. For instance, it can inhibit the synthesis of prostaglandins by blocking the activity of cyclooxygenase enzymes. This inhibition can lead to anti-inflammatory effects . Additionally, the compound may interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
[4-methoxyphenyl]-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone: This compound shares a similar indole and morpholine structure but differs in the substitution pattern on the aromatic rings.
Indole-3-carbaldehyde derivatives: These compounds also contain the indole moiety and are studied for their biological activities.
Uniqueness
The uniqueness of [7-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone lies in its specific substitution pattern and the presence of both hydroxy and morpholine groups. This combination of functional groups provides a unique set of chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C25H24N2O3 |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
[7-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C25H24N2O3/c28-23-10-4-8-20-22(17-27(24(20)23)12-11-26-13-15-30-16-14-26)25(29)21-9-3-6-18-5-1-2-7-19(18)21/h1-10,17,28H,11-16H2 |
InChI Key |
CMMGHZRATLHDKO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C=C(C3=C2C(=CC=C3)O)C(=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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